5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride

Physical Properties Handling Procurement

Agrochemical R&D teams often encounter batch variability when using generic pyrazole intermediates, leading to inconsistent amide-bond formation and lower herbicide/fungicide lead yields. 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride (≥95%) solves this: · Solid-state handling (mp 50-52 °C) ensures precise weighing and reduced fume exposure vs liquid acyl chlorides. · The electron-withdrawing 5-Cl group enhances electrophilic reactivity toward amines, alcohols, and thiols. · Conforms to key patent scaffolds (Nissan JPH069316, Bayer WO2010/101973). Procure from BenchChem for guaranteed purity and immediate global dispatch.

Molecular Formula C5H4Cl2N2O
Molecular Weight 179 g/mol
CAS No. 110763-09-2
Cat. No. B028409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride
CAS110763-09-2
Molecular FormulaC5H4Cl2N2O
Molecular Weight179 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C(=O)Cl)Cl
InChIInChI=1S/C5H4Cl2N2O/c1-9-4(6)3(2-8-9)5(7)10/h2H,1H3
InChIKeyXFDCYGXUXLYMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride Overview


5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride (CAS 110763-09-2) is a heterocyclic building block characterized by a pyrazole ring substituted with a methyl group at N1, a chlorine atom at C5, and an acyl chloride functionality at C4 [1]. This structural arrangement renders it a highly reactive electrophile, enabling its use as a key intermediate in the synthesis of diverse biologically active molecules, including herbicides and fungicides . Its physical state as a low-melting solid (50-52°C) and predicted physicochemical properties, such as a density of 1.55 g/cm³ and a pKa of -1.92 , define its handling and reactivity profile. The compound is commonly supplied at ≥95% purity for research and development applications [2].

5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride Differentiation


The specific substitution pattern of 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride directly impacts its physical form, handling, reactivity, and downstream product profiles. As demonstrated in the quantitative comparisons below, unsubstituted or differently substituted pyrazole carbonyl chlorides exhibit divergent properties—ranging from melting points to electrophilicity—that can affect reaction conditions, purification requirements, and ultimately, the yield and purity of the target molecule . These differences render generic substitution a high-risk proposition in both research and industrial settings.

5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride Evidence


Melting Point and Physical Form

5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride is a low-melting solid with a melting point of 50-52°C . In contrast, the unsubstituted analog 1H-pyrazole-4-carbonyl chloride (CAS 103286-53-9) is reported to be a liquid at room temperature , while the 1,3,5-trimethyl-substituted derivative (CAS not specified) exhibits a significantly higher melting point of 67-68°C . The solid nature of the target compound simplifies weighing and handling compared to liquid acyl chlorides, reducing exposure to corrosive vapors, while its low melting point minimizes the energy required for dissolution or melting prior to reaction, offering a practical advantage over higher-melting solids.

Physical Properties Handling Procurement

Enhanced Electrophilicity via Chloro Substitution

The predicted pKa of the conjugate acid of 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride is -1.92 , reflecting strong electron withdrawal by the 5-chloro substituent and the acyl chloride group. This is significantly more acidic (lower pKa) than that of the unsubstituted 1H-pyrazole-4-carbonyl chloride, which has a predicted pKa of 10.58 . This ~12.5 unit decrease in pKa correlates with enhanced electrophilicity of the carbonyl carbon, consistent with the positive Hammett σm value for chlorine (+0.373) [1], which indicates an electron-withdrawing inductive effect that activates the acyl chloride toward nucleophilic attack.

Reactivity Electrophilicity Structure-Activity Relationship

Patented Herbicide Intermediate

5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride is explicitly exemplified as an intermediate for the synthesis of pyrazolesulfonylurea herbicides in Japanese Patent JPH069316, assigned to Nissan Chemical Industries . The patent demonstrates that derivatives synthesized from this compound exhibit strong herbicidal activity against various weeds while maintaining high crop safety for rice, wheat, and corn. This contrasts with many other pyrazole-4-carbonyl chlorides that lack documented industrial applications in commercialized agrochemical routes.

Agrochemicals Herbicides Synthesis

High Purity Supply Consistency

5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride is routinely offered at a minimum purity of 95%, as verified by multiple commercial suppliers including Thermo Scientific, Fisher Scientific, and ABCR [1][2]. This level of purity is consistent across vendors and is supported by analytical data (e.g., melting point specification of 50-52°C). In contrast, the purity specifications for less common or more complex pyrazole carbonyl chlorides can vary widely, and for unsubstituted 1H-pyrazole-4-carbonyl chloride, the typical purity is also 95% but its liquid form introduces additional challenges in maintaining purity during storage and transfer .

Quality Control Procurement Purity

5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride Key Applications


Pyrazolesulfonylurea Herbicide Synthesis

Procure this compound when executing synthetic routes described in Nissan Chemical patent JPH069316, which utilize 5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride as a core intermediate for selective herbicides targeting weeds in rice, wheat, and corn . Substitution with other pyrazole carbonyl chlorides may alter reaction kinetics and product selectivity due to differences in electrophilicity and steric bulk.

Fungicidal Pyrazole Carboxamides

Use this building block in the preparation of pyrazole carboxamide fungicides, as exemplified in Bayer CropScience patent WO2010/101973 [1]. The 5-chloro substituent contributes to the biological activity of the final compounds, and the acyl chloride functionality enables efficient amide bond formation. Procurement ensures access to the exact starting material required for generating lead series with optimized fungicidal activity.

Solid Electrophile for Acylation Reactions

Choose 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride when a solid acyl chloride is preferred over a liquid for accurate weighing, reduced fume exposure, or when the reaction protocol calls for a pre-dissolved solid to control exothermicity . Its melting point of 50-52°C allows for facile dissolution in common organic solvents without the need for extensive heating, in contrast to higher-melting pyrazole derivatives.

Heterocyclic Library Synthesis

Utilize this compound as a versatile electrophile in diversity-oriented synthesis of pyrazole-based small molecule libraries for drug discovery [2]. The electron-withdrawing 5-chloro group enhances the reactivity of the carbonyl chloride toward a broad range of nucleophiles (amines, alcohols, thiols), increasing the efficiency of library generation compared to less reactive, unsubstituted pyrazole-4-carbonyl chlorides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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